molecular formula C7H10 B13975818 3-Methylhexa-1,3,5-triene CAS No. 24587-27-7

3-Methylhexa-1,3,5-triene

Cat. No.: B13975818
CAS No.: 24587-27-7
M. Wt: 94.15 g/mol
InChI Key: NEVFABBVOIJXHE-UHFFFAOYSA-N
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Description

3-Methylhexa-1,3,5-triene is an organic compound characterized by a conjugated system of double bonds. This compound is a derivative of hexa-1,3,5-triene, where a methyl group is attached to the third carbon atom. The presence of conjugated double bonds imparts unique chemical properties to this compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylhexa-1,3,5-triene can be synthesized through several methods, including:

    Dehydration of Alcohols: This method involves the removal of water from alcohols to form the desired diene.

    Dehydrohalogenation of Organohalides: This method involves the elimination of hydrogen halides from organohalides.

Industrial Production Methods

Industrial production of this compound typically involves large-scale dehydration or dehydrohalogenation processes, utilizing catalysts and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methylhexa-1,3,5-triene undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an ether solvent.

    Substitution: Chlorine gas in the presence of light or a catalyst.

Major Products Formed

Scientific Research Applications

3-Methylhexa-1,3,5-triene has several applications in scientific research:

    Chemistry: Used as a model compound to study conjugated systems and their reactivity.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the synthesis of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-methylhexa-1,3,5-triene involves its conjugated double bonds, which allow for electron delocalization. This delocalization stabilizes the molecule and enables it to participate in various chemical reactions. The molecular targets and pathways involved include interactions with electrophiles and nucleophiles, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylhexa-1,3,5-triene is unique due to the presence of the methyl group, which influences its reactivity and stability. The methyl group can affect the electron distribution and steric hindrance, making this compound distinct from its analogs .

Properties

CAS No.

24587-27-7

Molecular Formula

C7H10

Molecular Weight

94.15 g/mol

IUPAC Name

3-methylhexa-1,3,5-triene

InChI

InChI=1S/C7H10/c1-4-6-7(3)5-2/h4-6H,1-2H2,3H3

InChI Key

NEVFABBVOIJXHE-UHFFFAOYSA-N

Canonical SMILES

CC(=CC=C)C=C

Origin of Product

United States

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